molecular formula C25H25ClN2O2 B5088012 N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide

Numéro de catalogue B5088012
Poids moléculaire: 420.9 g/mol
Clé InChI: LRODCMKLDSYEPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 inhibits JAKs by binding to their active site, preventing the phosphorylation of downstream targets and ultimately altering gene expression.

Mécanisme D'action

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAKs, N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide prevents the phosphorylation of downstream targets and ultimately alters gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to improve clinical outcomes in animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has potential off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This may reduce the potential off-target effects of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide and improve its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict the response to N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide. This may help to personalize treatment for autoimmune diseases and improve clinical outcomes. Finally, there is a need for further research on the long-term safety and efficacy of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide in clinical settings.

Méthodes De Synthèse

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide is synthesized through a multi-step process starting from 2-chloroaniline. The first step involves the conversion of 2-chloroaniline to 2-chloro-N-(3-nitrophenyl)acetamide, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3,4,5,6-pentamethylbenzoyl chloride to form N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide.

Applications De Recherche Scientifique

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and improve clinical outcomes in animal models of these diseases. Clinical trials have also demonstrated the efficacy of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide in treating rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

N-[3-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4,5,6-pentamethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c1-14-15(2)17(4)23(18(5)16(14)3)25(30)27-20-10-8-9-19(13-20)24(29)28-22-12-7-6-11-21(22)26/h6-13H,1-5H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRODCMKLDSYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.